Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13451737
Molecular Formula: C15H28N2O3
Molecular Weight: 284.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H28N2O3 |
|---|---|
| Molecular Weight | 284.39 g/mol |
| IUPAC Name | tert-butyl N-cyclopropyl-N-[1-(2-hydroxyethyl)piperidin-4-yl]carbamate |
| Standard InChI | InChI=1S/C15H28N2O3/c1-15(2,3)20-14(19)17(12-4-5-12)13-6-8-16(9-7-13)10-11-18/h12-13,18H,4-11H2,1-3H3 |
| Standard InChI Key | CQPWHWBESRFHGT-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N(C1CC1)C2CCN(CC2)CCO |
| Canonical SMILES | CC(C)(C)OC(=O)N(C1CC1)C2CCN(CC2)CCO |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characterization
The compound’s IUPAC name is tert-butyl N-cyclopropyl-N-[1-(2-hydroxyethyl)piperidin-4-yl]carbamate, with the molecular formula C15H28N2O3 and a molecular weight of 284.39 g/mol . Key structural features include:
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A piperidine ring substituted at the 4-position with a hydroxyethyl group.
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A cyclopropyl group linked via a carbamate bridge.
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A tert-butyl ester providing steric bulk and lipophilicity.
The stereochemistry and three-dimensional conformation are critical for interactions with biological targets, though specific crystallographic data remain unreported in accessible literature .
Physicochemical Properties
The hydroxyethyl group enhances water solubility, while the tert-butyl moiety contributes to membrane permeability.
Synthesis and Chemical Reactivity
Reactivity Profile
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Hydrolysis: The carbamate bond undergoes cleavage under acidic or basic conditions, yielding cyclopropylamine and tert-butanol.
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Oxidation: The hydroxyethyl group can be oxidized to a ketone or carboxylic acid using agents like KMnO4.
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Alkylation: The piperidine nitrogen may undergo further alkylation to modify pharmacological properties .
Biological Activity and Mechanisms
Pharmacological Targets
The compound exhibits affinity for opioid receptors (κ and μ subtypes) and serotonin transporters, as inferred from structural analogs. Key interactions include:
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Hydrogen Bonding: Hydroxyethyl and carbamate groups engage with receptor residues.
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Hydrophobic Interactions: Cyclopropane and tert-butyl groups enhance binding to lipophilic pockets.
Applications in Drug Development
Lead Compound Optimization
The compound serves as a scaffold for designing:
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Central Nervous System (CNS) Agents: Modifications to the piperidine or cyclopropane groups alter blood-brain barrier penetration.
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Prodrugs: The tert-butyl ester can be hydrolyzed in vivo to release active metabolites.
Comparative Analysis with Analogues
Research Challenges and Future Directions
Synthetic Challenges
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